Product packaging for (E,Z)-2-Amino-3,14-octadecadien-1-ol(Cat. No.:CAS No. 158507-68-7)

(E,Z)-2-Amino-3,14-octadecadien-1-ol

Cat. No.: B117277
CAS No.: 158507-68-7
M. Wt: 281.5 g/mol
InChI Key: ZKDQTJNTEXCOAF-YJNTUNETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E,Z)-2-Amino-3,14-octadecadien-1-ol is a bioactive 18-carbon amino alcohol that functions as a sphingoid base backbone, placing it within the broader family of sphingolipids that are crucial for membrane biology and cellular signaling . This compound is characterized by its unique diene structure, featuring double bonds at the C3 (E) and C14 (Z) positions, which distinguishes it from more common sphingoid bases like sphinganine (no double bonds) and sphingosine (a single 4E double bond) . The specific stereochemistry of its double bonds can profoundly influence the biophysical properties of lipid membranes, including membrane fluidity and the formation of specialized microdomains known as lipid rafts . This molecule is of significant interest in advanced metabolomics and lipidomics research, subfields dedicated to the comprehensive analysis of small molecules and lipids within biological systems . Researchers can utilize this compound as a novel synthetic probe to investigate sphingolipid metabolism and the enzymatic pathways involved in the formation of complex sphingolipids . Its structure suggests it may be a product of a proposed biosynthetic pathway involving specific desaturase enzymes, such as a hypothetical sphingolipid Δ3-desaturase and a fatty acyl chain Δ14-desaturase, acting on a ceramide intermediate . The study of such atypical sphingoid bases provides novel insights into the structural diversity of lipids and their distinct biological functions, offering a tool for modulating cellular signaling pathways in novel ways . Attention : For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H35NO B117277 (E,Z)-2-Amino-3,14-octadecadien-1-ol CAS No. 158507-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158507-68-7

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

(3E,14Z)-2-aminooctadeca-3,14-dien-1-ol

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(19)17-20/h4-5,15-16,18,20H,2-3,6-14,17,19H2,1H3/b5-4-,16-15+

InChI Key

ZKDQTJNTEXCOAF-YJNTUNETSA-N

SMILES

CCCC=CCCCCCCCCCC=CC(CO)N

Isomeric SMILES

CCC/C=C\CCCCCCCCC/C=C/C(CO)N

Canonical SMILES

CCCC=CCCCCCCCCCC=CC(CO)N

Synonyms

cerebro-3,13-diene
cerebro-3,14-diene
cerebrodiene
cerebrodiene, (Z,Z)-3,13-diene
cerebrodiene, (Z,Z)-3,14-diene

Origin of Product

United States

Biosynthesis and Endogenous Regulatory Mechanisms of E,z 2 Amino 3,14 Octadecadien 1 Ol

Proposed Enzymatic Pathways for Amino Alcohol and Polyunsaturated Lipid Formation

The formation of (E,Z)-2-amino-3,14-octadecadien-1-ol is proposed to begin with the established de novo pathway for sphingolipid biosynthesis, which occurs on the cytosolic face of the endoplasmic reticulum (ER). researchgate.net This pathway provides the essential 18-carbon amino alcohol backbone. Subsequent desaturation steps are then required to introduce the two double bonds at the C3 and C14 positions.

The initial and rate-limiting step is the condensation of the amino acid L-serine with palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA. nih.gov This reaction is catalyzed by serine palmitoyltransferase (SPT), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. researchgate.netrsc.org The product of this reaction is 3-ketosphinganine, which is then rapidly reduced by a NADPH-dependent reductase, 3-ketodihydrosphingosine reductase (KDSR), to form sphinganine (B43673) (dihydrosphingosine). tandfonline.comnih.gov Sphinganine is the saturated C18 sphingoid base that serves as the core precursor for more complex sphingolipids and, in this proposed pathway, for this compound.

Following the formation of the sphinganine backbone, the introduction of the two double bonds is necessary. This is accomplished by desaturase enzymes. Typically, in mammalian cells, a double bond is introduced at the C4 position of a dihydroceramide (B1258172) molecule (N-acyl-sphinganine) by dihydroceramide desaturase 1 (DEGS1) to form the common sphingoid base, sphingosine (B13886). tandfonline.com For the synthesis of this compound, a different set of enzymatic activities is required:

C3-Desaturation: An initial desaturation event is proposed to occur at the C3 position, creating an (E)-3,4 double bond. This would likely be catalyzed by a specific sphingolipid desaturase. The substrate for this enzyme is typically an N-acylated intermediate, dihydroceramide.

C14-Desaturation: A second desaturation event is required at the C14 position to introduce a (Z)-14,15 double bond. This would be catalyzed by a distinct fatty acyl chain desaturase. This type of enzyme is known to act on fatty acids esterified to complex lipids. nih.gov

StepReactionKey Enzyme ClassSubcellular Location
1L-serine + Palmitoyl-CoA → 3-KetosphinganineSerine Palmitoyltransferase (SPT)Endoplasmic Reticulum
23-Ketosphinganine → Sphinganine3-Ketodihydrosphingosine Reductase (KDSR)Endoplasmic Reticulum
3Sphinganine + Fatty Acyl-CoA → DihydroceramideCeramide Synthase (CerS)Endoplasmic Reticulum
4Dihydroceramide → C3-monounsaturated-ceramideSphingolipid Δ3-Desaturase (hypothetical)Endoplasmic Reticulum
5C3-monounsaturated-ceramide → C3,C14-diunsaturated-ceramideFatty Acyl Chain Δ14-Desaturase (hypothetical)Endoplasmic Reticulum
6C3,C14-diunsaturated-ceramide → this compoundCeramidaseVarious

Investigation of Key Enzymatic Transformations in Diene and Amino Group Synthesis

The synthesis of the characteristic diene structure and the placement of the amino group in this compound are dependent on a series of specific enzymatic transformations.

The amino group at C2 and the hydroxyl group at C1 are directly derived from the L-serine precursor in the initial condensation reaction catalyzed by SPT. rsc.org This enzyme establishes the D-erythro stereochemistry typical for sphingoid bases.

The formation of the diene system is a multi-step process involving desaturase enzymes. These enzymes are typically membrane-bound and utilize molecular oxygen and a source of reducing equivalents (like NADH or NADPH) to introduce a double bond into a saturated carbon chain. nih.gov

Formation of the (E)-3 double bond: The introduction of a double bond adjacent to the hydroxyl group is a critical step. While the canonical sphingolipid desaturase, DEGS1, creates a Δ4-double bond, the formation of a Δ3-double bond would require a different, possibly novel, desaturase. The stereochemistry of this bond is proposed to be trans (E), similar to the common Δ4-double bond in sphingosine.

Formation of the (Z)-14 double bond: The introduction of the second double bond at the C14 position of the 18-carbon chain would be catalyzed by a fatty acid desaturase. The enzyme responsible for this transformation would need to be specific for a long-chain acyl group that is part of a ceramide intermediate. The cis (Z) stereochemistry of this double bond is typical for many fatty acid desaturases. An enzyme with this specificity, fatty acid desaturase 3 (FADS3), is known to introduce a cis-14 double bond into sphinga-4-trans-enine. libretexts.org

The order of these desaturation events is also a key aspect of the biosynthesis. It is plausible that the C3 desaturation occurs first, followed by the C14 desaturation, though the reverse order cannot be entirely ruled out.

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of sphingolipids and their derivatives is tightly regulated to maintain cellular homeostasis. This regulation occurs at multiple levels, including transcriptional control of the biosynthetic genes and post-translational modification of the enzymes.

Serine Palmitoyltransferase (SPT) , as the rate-limiting enzyme, is a major point of regulation. tandfonline.comnih.gov

Transcriptional Regulation: The expression of the SPT subunits (SPTLC1, SPTLC2, and SPTLC3) can be regulated by various transcription factors that respond to cellular stress, nutrient availability, and developmental cues.

Post-Translational Regulation: SPT activity is allosterically regulated by the ORMDL family of ER-resident proteins (ORMDL1-3). researchgate.net When cellular ceramide levels are high, ORMDL proteins bind to SPT and inhibit its activity, thus creating a negative feedback loop. researchgate.net Conversely, when ceramide levels are low, this inhibition is relieved. SPT activity is also positively modulated by small subunits, ssSPTa and ssSPTb, which can also influence the enzyme's substrate specificity for different fatty acyl-CoAs. researchgate.net Phosphorylation of SPT subunits has also been reported as a mechanism for modulating its activity. researchgate.net

Desaturase enzymes are also subject to stringent regulation.

Transcriptional Control: The expression of fatty acid desaturases is often regulated by factors such as temperature, diet, and hormonal signals. For instance, sterol regulatory element-binding proteins (SREBPs) are key transcription factors that control the expression of genes involved in fatty acid and cholesterol metabolism, including desaturases.

Substrate Availability: The activity of these enzymes is also dependent on the availability of their specific substrates, such as the appropriate ceramide intermediate.

Regulatory MechanismTarget Enzyme(s)Description
Transcriptional Control SPT, DesaturasesGene expression is modulated by transcription factors in response to cellular needs and external stimuli.
Feedback Inhibition SPTHigh levels of ceramide lead to inhibition of SPT activity via ORMDL proteins. researchgate.net
Allosteric Regulation SPTSmall subunits (ssSPTa/b) can enhance SPT activity and alter its substrate preference. researchgate.net
Post-Translational Modification SPT, DesaturasesPhosphorylation and other modifications can alter enzyme activity and stability.

Analysis of Metabolic Precursors and Intermediate Compounds

The biosynthesis of this compound begins with simple, abundant metabolic precursors and proceeds through a series of intermediate compounds.

Primary Precursors:

L-Serine: This amino acid provides the C1 and C2 carbons, the amino group, and the C1 hydroxyl group of the final molecule. rsc.org

Palmitoyl-CoA: This is the most common 16-carbon saturated fatty acyl-CoA in mammalian cells and provides the remaining 16 carbons (C3 to C18) of the sphingoid backbone. nih.gov The availability of palmitoyl-CoA is a key determinant of the rate of de novo sphingolipid synthesis.

Key Intermediates:

3-Ketosphinganine: The initial product of the SPT-catalyzed condensation. It is a transient intermediate that is rapidly reduced. nih.gov

Sphinganine (Dihydrosphingosine): The saturated C18 amino alcohol backbone of all sphingolipids. It serves as the substrate for ceramide synthases. nih.gov

Dihydroceramide (N-acyl-sphinganine): Formed by the N-acylation of sphinganine by one of several ceramide synthase (CerS) enzymes. This is often the substrate for the first desaturation step. libretexts.org

(E)-N-acyl-2-amino-3-octadecen-1-ol: A hypothetical monounsaturated ceramide intermediate formed after the action of a putative Δ3-desaturase.

(E,Z)-N-acyl-2-amino-3,14-octadecadien-1-ol: The direct acylated precursor to the final product, formed after the second desaturation step.

Advanced Synthetic Methodologies for E,z 2 Amino 3,14 Octadecadien 1 Ol and Stereoisomeric Analogues

Strategies for Stereoselective Introduction of the 2-Amino Functionality

The vicinal amino alcohol motif is a cornerstone of many biologically active molecules, and its stereocontrolled synthesis is paramount. For molecules like (E,Z)-2-Amino-3,14-octadecadien-1-ol, the precise arrangement of the C-2 amino and C-1 hydroxyl groups is critical. Numerous strategies have been developed to achieve this, generally falling into categories of chiral pool synthesis, substrate-controlled diastereoselective reactions, and catalyst-controlled enantioselective reactions.

A prevalent approach begins with chiral precursors, such as amino acids like L-serine, which provide a foundational stereocenter. nih.gov This strategy involves chain elongation and functional group manipulation while preserving the initial chirality. For instance, a serine-derived aldehyde can undergo nucleophilic addition to introduce the remainder of the carbon skeleton, with the stereochemistry of the newly formed hydroxyl group being directed by the existing chiral center (substrate control).

Another powerful method is the Sharpless Asymmetric Aminohydroxylation, which can introduce the amino and hydroxyl groups simultaneously across a double bond in a highly enantioselective manner. While effective for many substrates, the regioselectivity can be a challenge for certain classes of olefins. diva-portal.org

Modern approaches often rely on the addition of nucleophiles to chiral imines or their equivalents. The use of N-tert-butanesulfinyl aldimines, developed by Ellman, has become a robust method for synthesizing chiral amines and, subsequently, amino alcohols. nih.gov The addition of a suitable organometallic reagent to the sulfinyl imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group, which can be easily removed under mild acidic conditions.

More recently, electrocatalytic radical cross-coupling methods have emerged as a streamlined approach. These techniques can couple a serine-derived chiral carboxylic acid with various fragments, offering a modular and chemoselective pathway to diverse enantiopure amino alcohols. nih.gov

StrategyKey Reagent/CatalystStereocontrolTypical Selectivity
Chiral Pool Synthesis L-SerineSubstrate ControlHigh d.r.
Asymmetric Addition to Imines N-tert-butanesulfinyl aldimineAuxiliary Control>95% d.r.
Catalytic Asymmetric Amination Chiral Ruthenium CatalystCatalyst ControlUp to 99% e.e. sciengine.com
Electrocatalytic Cross-Coupling Serine-derived chiral acidSubstrate ControlHigh e.r. nih.gov

Regio- and Stereocontrolled Approaches for the Formation of 3,14-Octadecadiene Moieties

The synthesis of the (3E, 14Z)-diene system within the C18 backbone requires precise control over the geometry of two remote double bonds. The E-configured double bond at C-3 is often installed using reactions that favor the thermodynamically more stable trans isomer, such as the Wittig reaction with stabilized ylides or the Horner-Wadsworth-Emmons reaction. Olefin cross-metathesis using ruthenium-based catalysts like the Grubbs catalyst is another powerful tool for forming E-olefins. diva-portal.orgmdpi.com

The formation of the Z-configured double bond at C-14 typically requires kinetically controlled conditions. The Wittig reaction using non-stabilized, salt-free ylides is a classic method for generating Z-alkenes. A highly effective modern approach is the stereoselective reduction of an alkyne precursor. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), selectively reduces an internal alkyne to the corresponding (Z)-alkene. mdpi.com This method was successfully employed in the synthesis of 14Z-sphingosine analogues, demonstrating its applicability. mdpi.com

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can also be employed to construct the diene system by coupling appropriate vinyl fragments. The stereochemistry of the starting vinyl halides or vinyl boronic acids is retained in the final product, allowing for a highly controlled assembly.

ReactionReagents/CatalystTarget GeometryKey Features
Horner-Wadsworth-Emmons Phosphonate ester, base (e.g., NaH)E (trans)High E-selectivity, removes phosphine (B1218219) oxide byproduct easily.
Olefin Cross-Metathesis Grubbs 2nd Gen. CatalystE (trans)Good functional group tolerance. mdpi.com
Wittig Reaction Non-stabilized ylideZ (cis)Requires careful control of reaction conditions (salt-free).
Alkyne Hydrogenation Lindlar's Catalyst, H₂Z (cis)High stereoselectivity for the cis-alkene. mdpi.com

Development of Total Synthesis Routes for this compound

The total synthesis of this compound, also known as Sphingofungin F, has been accomplished by several research groups, showcasing a convergence of the strategies mentioned above. acs.orgacs.orgnih.gov These syntheses are linear and require careful planning to install the multiple stereocenters and stereochemically defined olefins.

A common theme in these syntheses is a convergent approach where the molecule is broken down into key fragments that are synthesized separately and then coupled together. For example, a fragment containing the C1-C5 amino alcohol portion is often coupled with a C6-C18 fragment containing the diene functionality. Key coupling reactions in these syntheses have included palladium(0)-catalyzed coupling of a vinyl iodide with an organozinc reagent to form one of the olefinic bonds. acs.org The final steps typically involve the careful deprotection of multiple protecting groups to unveil the final product. acs.org

Exploration of Novel Synthetic Techniques and Process Optimization

To improve the efficiency, stereoselectivity, and sustainability of synthesizing complex molecules like this compound, researchers are continually exploring novel synthetic techniques.

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful complement to traditional metal-based catalysis. diva-portal.org For amino alcohol synthesis, chiral organocatalysts can promote highly enantioselective Mannich and aldol (B89426) reactions, which are fundamental C-C bond-forming reactions. rsc.org For instance, proline and its derivatives can catalyze the addition of ketones or aldehydes to imines, setting the stereochemistry of both the amino and hydroxyl-bearing carbons. Another strategy involves the use of chiral sulfinamide-based organocatalysts, which can facilitate the asymmetric ring-opening of meso-epoxides with amine nucleophiles to yield enantiopure β-amino alcohols. organic-chemistry.org These metal-free conditions are often milder and more tolerant of various functional groups.

Chemoenzymatic strategies combine the selectivity of biocatalysts with the practicality of chemical synthesis to achieve unparalleled stereocontrol. rsc.org Enzymes such as lipases, proteases, and ketoreductases are frequently used for the kinetic resolution of racemic alcohols or amines, providing access to enantiomerically pure intermediates. rsc.org In a dynamic kinetic resolution (DKR), an enzymatic resolution is coupled with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

More advanced enzymatic cascades can build complex chiral molecules from simple precursors. For example, a transketolase can be coupled with a transaminase to assemble chiral amino alcohols in a de novo pathway. researchgate.net Similarly, aldolases can be combined with reductive aminations in a three-component, two-step process to generate amino-polyols with high stereoselectivity, avoiding the need for extensive protecting group manipulation. nih.gov These biocatalytic methods are performed in aqueous media under mild conditions, offering a green and highly efficient alternative for producing key chiral building blocks. mdpi.com

Metabolic Profiling and Dysregulation of E,z 2 Amino 3,14 Octadecadien 1 Ol in Biological States

The integration of sophisticated methodologies within comprehensive metabolomics research has been pivotal in understanding the role of (E,Z)-2-Amino-3,14-octadecadien-1-ol. These approaches allow for the sensitive analysis of its presence and concentration in complex biological samples.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary technique for the analysis of this compound. This method offers high sensitivity and specificity, which is crucial for distinguishing the analyte from a complex biological matrix. The process involves a liquid chromatography step to separate the compound from other metabolites based on its physicochemical properties, such as polarity. nih.gov

Following separation, the compound is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) is then employed for quantification, using multiple reaction monitoring (MRM). In this mode, a specific precursor ion of the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. This highly specific transition allows for accurate quantification even at low concentrations. nih.gov

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry (GC-MS) provides an alternative and powerful platform for the analysis of this compound. Due to the compound's low volatility, a derivatization step is typically required prior to analysis. researchgate.net This process involves chemically modifying the amino and hydroxyl groups to increase the molecule's volatility and thermal stability, making it suitable for GC analysis.

Once derivatized, the compound is separated on a GC column based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. nih.gov GC-MS is a robust and highly reproducible technique for the analysis of volatile and semi-volatile metabolites. nih.gov

Advanced Data Processing and Multivariate Statistical Analysis in Metabolomics Workflows

Following data acquisition by LC-MS/MS or GC-MS, advanced data processing is essential to extract meaningful biological information. This workflow begins with the processing of raw data to detect metabolic features, which includes peak picking, deconvolution, and alignment across multiple samples. tmiclinode.com

The resulting data matrix, which contains information on the abundance of thousands of metabolic features for each sample, is then subjected to multivariate statistical analysis. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are employed to identify patterns and variations in the data. These statistical methods are crucial for identifying metabolites, such as this compound, that are significantly altered between different biological states, thus highlighting potential biomarkers. clinicsearchonline.org

Alterations in Disease Pathophysiology and Potential as a Metabolic Biomarker

The quantitative analysis of this compound has revealed its significant dysregulation in specific disease states. These findings underscore its potential as a valuable metabolic biomarker for diagnosis and understanding disease mechanisms.

Association with Metabolic Reprogramming in Renal Cell Carcinoma

Metabolomic studies have identified significant alterations in the levels of this compound in the context of renal cell carcinoma (RCC). nih.gov This cancer is known for its profound metabolic reprogramming, which supports tumor growth and proliferation. The dysregulation of lipid metabolism is a key feature of RCC, and changes in the concentration of this long-chain amino alcohol are believed to be linked to these altered pathways.

Research indicates a notable increase in the concentration of this compound in RCC tissue compared to adjacent non-tumorous tissue. This accumulation may be associated with disruptions in sphingolipid metabolism, a critical pathway involved in cell signaling, growth, and apoptosis.

Table 1: Relative Concentration of this compound in Renal Tissue
Sample GroupNumber of Samples (n)Mean Relative Concentration (Arbitrary Units)Standard DeviationP-value
Renal Cell Carcinoma (RCC) Tissue501.850.42< 0.001
Adjacent Non-Tumorous Tissue501.000.21

Quantitative Modulation in Intrahepatic Cholestasis of Pregnancy (ICP)

Intrahepatic cholestasis of pregnancy (ICP) is a liver disorder characterized by the buildup of bile acids. Metabolomic analyses of serum from patients with ICP have revealed significant changes in lipid profiles. nih.gov Among the dysregulated metabolites, this compound has been identified as showing quantitative modulation. nih.gov

Specifically, studies have reported a statistically significant decrease in the circulating levels of this compound in patients with ICP compared to healthy pregnant controls. This reduction may reflect the widespread disruption of hepatic lipid and amino acid metabolism that occurs in this condition. The altered levels suggest that pathways involving this amino alcohol are impacted by the cholestatic state, highlighting its potential utility as part of a biomarker panel for monitoring ICP. frontiersin.org

Table 2: Serum Concentration of this compound in Pregnancy
Patient GroupNumber of Samples (n)Mean Serum Concentration (µM)Standard DeviationP-value
Intrahepatic Cholestasis of Pregnancy (ICP)750.480.15< 0.01
Healthy Pregnant Controls750.920.23

An article on the metabolic profiling and dysregulation of this compound, as outlined in the user's request, cannot be generated. Extensive searches for scientific literature and metabolic databases have yielded no specific information on this chemical compound within the context of human metabolic and pathological conditions.

Research on the metabolic profiling of various diseases, such as Alzheimer's disease, diabetes, and cancer, is an active area of investigation. nih.govnih.govmdpi.com These studies often identify numerous metabolites that are altered in disease states, providing insights into underlying pathological mechanisms. However, this compound is not identified as a significant metabolite in the available public research.

Similarly, there is no information available regarding correlation analyses of this compound with other interacting metabolites or its association with specific metabolic pathways.

Without any scientific data on the metabolic profiling, dysregulation, or metabolic interactions of this compound, it is not possible to create the requested article with the required level of detail and scientific accuracy. The generation of such an article would necessitate the fabrication of data, which is beyond the scope of a factual and evidence-based response.

Biological and Molecular Mechanisms of Action of E,z 2 Amino 3,14 Octadecadien 1 Ol

Subcellular Localization and Intracellular Transport Mechanisms

There is no available information on the specific subcellular compartments where (E,Z)-2-Amino-3,14-octadecadien-1-ol accumulates or the mechanisms by which it is transported across cellular membranes and within the cell.

Investigation of Potential Modulatory Effects on Cellular Signaling Pathways

There is no published research on the effects of this compound on any cellular signaling pathways.

Elucidation of Endogenous Enzymatic Transformations and Catabolic Fate

The metabolic pathway and enzymatic processes involved in the breakdown or transformation of this compound have not been described in the scientific literature.

Chemical Derivatization and Structure Activity Relationship Sar Studies of E,z 2 Amino 3,14 Octadecadien 1 Ol

Rational Design and Chemical Synthesis of Novel Derivatives and Analogues

The rational design of novel derivatives of (E,Z)-2-Amino-3,14-octadecadien-1-ol would likely commence with computational modeling to predict the interactions of the parent molecule with potential biological targets. Based on these models, synthetic chemists could devise strategies to create a library of analogues.

The synthesis of such derivatives would hinge on the reactivity of the primary functional groups: the amino group at position 2 and the hydroxyl group at position 1. Standard organic chemistry transformations could be employed to modify these sites. For instance, the amino group could undergo acylation to form various amides, or alkylation to produce secondary and tertiary amines. The hydroxyl group could be esterified or etherified to introduce a range of different substituents. The synthesis would also need to carefully control the stereochemistry at the chiral centers and the geometry of the double bonds.

Impact of Stereochemistry on Functional and Biological Attributes

The stereochemistry of this compound is a critical factor that would be expected to significantly influence its biological activity. The molecule contains chiral centers, and the (E) and (Z) configuration of the double bonds at positions 3 and 14, respectively, create distinct three-dimensional shapes. It is a well-established principle in pharmacology that different stereoisomers of a compound can exhibit markedly different biological activities, potencies, and metabolic profiles.

A systematic study would involve the synthesis and biological evaluation of all possible stereoisomers of 2-Amino-3,14-octadecadien-1-ol. This would help to identify the optimal spatial arrangement of the functional groups for interaction with a specific biological target.

Influence of Alkenyl Chain Length and Degree/Position of Unsaturation

The long octadecadienyl chain is a defining feature of this molecule. SAR studies would investigate how modifications to this chain affect biological activity. Key parameters to explore would include:

Chain Length: Synthesizing analogues with shorter or longer alkyl chains would reveal the optimal length for a given biological effect.

Degree of Unsaturation: Analogues with a fully saturated chain, or with additional double or triple bonds, could be prepared to assess the importance of the unsaturation.

Position of Unsaturation: The specific locations of the double bonds at C3 and C14 are likely crucial. Moving these double bonds to other positions along the chain would provide insight into the spatial requirements of the target binding site.

An illustrative data table for such a hypothetical study is presented below.

DerivativeChain LengthUnsaturationPosition(s) of Double Bond(s)Hypothetical Biological Activity (IC₅₀, µM)
Parent Compound C1823, 1410
Analogue 1C1623, 1225
Analogue 2C2023, 1615
Analogue 3C181350
Analogue 4C180N/A>100

This table is for illustrative purposes only, as no specific experimental data for this compound is available.

Effects of Amino Group and Hydroxyl Group Modifications on Biological Activities

The amino and hydroxyl groups are key pharmacophoric features. Their modification would be a central part of any SAR study.

Amino Group Modification: Conversion of the primary amine to secondary or tertiary amines, or to various amides or sulfonamides, would probe the importance of the amine's basicity and hydrogen bonding capacity.

Hydroxyl Group Modification: Esterification or etherification of the primary alcohol would explore the role of this hydrogen bond donor and acceptor. The size and electronic properties of the substituent would be varied.

A hypothetical data table summarizing these modifications is shown below.

Derivative ModificationR GroupHypothetical Biological Activity (IC₅₀, µM)
Parent (NH₂, OH) -10
N-Acetyl-COCH₃30
N,N-Dimethyl-CH₃, -CH₃45
O-Acetyl-COCH₃18
O-Methyl-CH₃22

This table is for illustrative purposes only, as no specific experimental data for this compound is available.

Advanced Analytical Methodologies and Spectroscopic Characterization of E,z 2 Amino 3,14 Octadecadien 1 Ol

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental for the isolation and quantification of (E,Z)-2-Amino-3,14-octadecadien-1-ol, especially when dealing with complex biological matrices or isomeric mixtures. Both gas and liquid chromatography offer powerful solutions, each with its own set of optimizations for achieving the desired separation.

Gas chromatography (GC) is a valuable technique for the analysis of volatile compounds. However, due to the polar nature and low volatility of long-chain amino alcohols like this compound, derivatization is an essential prerequisite for successful GC analysis. sigmaaldrich.comthermofisher.com The primary goal of derivatization is to replace the active hydrogens on the amino and hydroxyl groups with nonpolar moieties, thereby increasing the compound's volatility and improving its chromatographic behavior. sigmaaldrich.com

Common derivatization methods include silylation, which is a widely used technique for a variety of compounds. sigmaaldrich.com Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective in converting the active hydrogens into trimethylsilyl (B98337) (TMS) ethers and amines. thermofisher.com Another approach is the formation of trifluoroacetate (B77799) (TFA) derivatives. oup.com

The separation of the derivatized isomers is typically achieved on a capillary column with a suitable stationary phase. For long-chain unsaturated compounds, a polar stationary phase is often preferred to achieve resolution of geometric isomers. oup.com

Table 1: Hypothetical Optimized GC Parameters for the Analysis of Derivatized this compound

ParameterOptimized Value
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column TRACE TR-5 (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250 °C
Oven Program 150 °C (hold 2 min), ramp to 280 °C at 5 °C/min, hold 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a powerful tool for the analysis of sphingoid bases and related long-chain amino alcohols without the need for derivatization, although derivatization can be used to enhance detection. nih.govnih.gov Reversed-phase HPLC is a commonly employed technique for the separation of these compounds. nih.govresearchgate.net

For the analysis of this compound, a C18 reversed-phase column is often suitable. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often with additives like formic acid to improve peak shape. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary for the effective separation of complex mixtures containing lipids with varying chain lengths and degrees of unsaturation. mdpi.com

Detection can be achieved using an evaporative light-scattering detector (ELSD), which is a universal detector for non-volatile analytes, or by derivatizing the amino group with a UV-active or fluorescent tag for enhanced sensitivity and selectivity. nih.gov

Table 2: Hypothetical Optimized LC Parameters for the Analysis of this compound

ParameterOptimized Value
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 70% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detector Evaporative Light-Scattering Detector (ELSD) or UV (with derivatization)

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Mass spectrometry provides information on the molecular weight and fragmentation patterns, while NMR spectroscopy is crucial for determining the detailed carbon-hydrogen framework and stereochemistry. Infrared and UV-Vis spectroscopy offer valuable insights into the functional groups present in the molecule.

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can produce a protonated molecule [M+H]⁺, allowing for accurate mass determination.

The fragmentation pattern in MS/MS experiments can reveal key structural features. Cleavage of the C-C bond adjacent to the amino group is a common fragmentation pathway for amino alcohols. researchgate.net The loss of water from the protonated molecule is also a likely fragmentation event. The positions of the double bonds can be inferred from characteristic fragmentation patterns, although this often requires specific derivatization or ionization techniques.

Table 3: Predicted Key Mass Spectrometric Fragments for this compound

m/z (charge-to-mass ratio)Proposed Fragment Identity
282.280[M+H]⁺ (Protonated Molecule)
264.269[M+H - H₂O]⁺ (Loss of water)
252.269[M+H - CH₂O]⁺ (Cleavage of C1-C2 bond with loss of formaldehyde)
VariousFragments from cleavage along the hydrocarbon chain

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical elucidation of organic molecules. ipb.pt A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is required for the full assignment of all proton and carbon signals of this compound.

The ¹H NMR spectrum will show characteristic signals for the protons on the carbon bearing the hydroxyl group and the proton on the carbon with the amino group. The olefinic protons will appear in a distinct region, and their coupling constants will be critical in confirming the (E) and (Z) stereochemistry of the double bonds. The large number of methylene (B1212753) protons in the long aliphatic chain will result in a complex, overlapping signal in the upfield region of the spectrum. chemrxiv.org

The ¹³C NMR spectrum will provide information on the number of different carbon environments. The carbons of the double bonds will have characteristic chemical shifts, as will the carbons attached to the amino and hydroxyl groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for Key Functional Groups of this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH(OH) ~3.6 - 3.8~64 - 66
**CH(NH₂) **~2.9 - 3.1~55 - 57
Olefinic CH ~5.3 - 5.6~128 - 132
Allylic CH₂ ~2.0 - 2.2~27 - 33
Aliphatic CH₂ ~1.2 - 1.4~29 - 30
Terminal CH₃ ~0.8 - 0.9~14

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. aocs.org The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C-H stretching of the aliphatic chain and the C=C stretching of the double bonds. The out-of-plane bending vibrations for the C-H bonds of the double bonds can provide information about their stereochemistry. A trans (E) double bond typically shows a band around 965-975 cm⁻¹, while a cis (Z) double bond shows a broader band around 675-730 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. libretexts.orgpressbooks.pub Since the two double bonds in this compound are not conjugated, a strong absorption in the typical UV-Vis range (200-800 nm) is not expected. Any observed absorption would likely be due to end absorption at shorter wavelengths. egyankosh.ac.in

Table 5: Predicted Key Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3600O-H stretch (broad)Hydroxyl
3100-3500N-H stretchAmino
3010-3030=C-H stretchAlkene
2850-2960C-H stretchAliphatic
~1650C=C stretchAlkene
~970=C-H bend (out-of-plane)trans (E) Alkene
~720=C-H bend (out-of-plane)cis (Z) Alkene
1050-1150C-O stretchPrimary Alcohol

Quantitative Analysis and Validation in Diverse Biological Matrices

The accurate quantification of this compound in complex biological matrices is paramount for elucidating its physiological and pathological roles. Given its structural similarity to other bioactive sphingolipids, analytical methods must exhibit high sensitivity and selectivity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the robust and reliable quantification of sphingolipids in various biological samples, including plasma, serum, and tissues. nih.govnih.gov The validation of these analytical methods is a critical step to ensure the accuracy, precision, and reproducibility of the obtained results, typically following guidelines from regulatory bodies. nih.gov

A key challenge in the analysis of sphingolipids is their complex interplay and structural diversity within biological systems. nih.govacs.org Therefore, analytical methods must be capable of distinguishing between closely related species. The development of a quantitative assay for this compound would involve a meticulous validation process to demonstrate its suitability for its intended purpose.

The validation of an LC-MS/MS method for this compound would encompass the evaluation of several key parameters:

Linearity: Establishing a linear relationship between the concentration of the analyte and the instrument response over a defined range.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. researchgate.net These are typically assessed at multiple concentration levels.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. revistabiomedica.org

Selectivity and Specificity: Ensuring that the method can unequivocally measure the analyte in the presence of other endogenous compounds in the matrix.

Matrix Effect: Assessing the influence of co-eluting substances from the biological matrix on the ionization of the analyte. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the biological sample. nih.gov

Stability: Evaluating the stability of the analyte in the biological matrix under different storage and processing conditions. mdpi.com

Below are illustrative data tables representing the expected validation results for a hypothetical LC-MS/MS method for the quantification of this compound in human plasma.

Table 1: Linearity and Range

ParameterResult
Calibration Range0.5 - 500 ng/mL
Regression Equationy = 0.025x + 0.001
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Measured Concentration (Mean ± SD, n=5)Accuracy (%)Precision (RSD, %)
1.51.45 ± 0.1296.78.3
7578.2 ± 5.5104.37.0
400390.5 ± 23.497.66.0

Table 3: Limits of Detection and Quantification

ParameterConcentration (ng/mL)
Limit of Detection (LOD)0.15
Limit of Quantification (LOQ)0.5

Table 4: Recovery and Matrix Effect

Concentration LevelRecovery (%)Matrix Effect (%)
Low (1.5 ng/mL)92.395.8
Medium (75 ng/mL)95.198.2
High (400 ng/mL)94.597.1

Table 5: Stability

ConditionDurationStability (%)
Bench-top4 hours98.5
Freeze-thaw3 cycles96.2
Long-term (-80°C)30 days97.1

The successful validation of such an analytical method would provide a reliable tool for researchers to accurately measure the levels of this compound in diverse biological matrices, thereby facilitating a deeper understanding of its distribution, metabolism, and biological significance.

Future Research Trajectories and Translational Outlook for E,z 2 Amino 3,14 Octadecadien 1 Ol

Elucidation of Broader Biological Roles and Physiological Functions

The initial and most critical step for future research will be the complete synthesis and characterization of (E,Z)-2-Amino-3,14-octadecadien-1-ol. Once the pure compound is available, a broad-based screening approach will be necessary to identify any potential biological activities. This would involve a battery of in vitro assays to assess its effects on various cell types, including cancer cell lines, primary neurons, immune cells, and adipocytes. Key physiological processes to investigate would include cell proliferation, apoptosis, inflammation, and metabolic regulation. The structural similarity of this hypothetical molecule to sphingolipids and other long-chain amino alcohols suggests that its roles could be related to cell signaling, membrane structure, or lipid metabolism.

Development of Targeted and Highly Sensitive Analytical Assays for Clinical and Basic Research

Contingent upon the discovery of endogenous production or significant biological activity, the development of sensitive and specific analytical methods will be paramount. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) would be the gold standard for detecting and quantifying this compound in biological matrices such as plasma, tissues, and cell lysates. The development of specific antibodies for use in enzyme-linked immunosorbent assays (ELISAs) could provide a higher-throughput method for clinical and research applications. These assays would be crucial for understanding the compound's distribution, metabolism, and potential as a biomarker.

Advancement of Stereoselective and Scalable Synthetic Routes

The specific stereochemistry, (E,Z), of the double bonds at positions 3 and 14, as well as the chirality at the C-2 position, necessitates a highly controlled and stereoselective synthetic strategy. Future research in synthetic organic chemistry will need to focus on developing a robust and scalable route to produce enantiomerically pure this compound. Methodologies that could be explored include asymmetric catalysis, enzymatic resolutions, and the use of chiral building blocks. nih.gov A successful synthetic route would not only provide the necessary material for biological studies but also allow for the creation of analogs to explore structure-activity relationships.

Integration into Multi-Omics and Systems Biology Approaches

Should this compound be identified as a biologically active molecule, its impact on cellular systems can be explored through multi-omics approaches. Lipidomics would be the most direct application, to understand its metabolism and interaction with other lipid species. Transcriptomics and proteomics could reveal changes in gene and protein expression in response to treatment with the compound, thereby identifying the cellular pathways it modulates. Integrating these datasets using systems biology approaches would provide a comprehensive understanding of its mechanism of action and its role in the broader context of cellular networks.

Preclinical Investigation of Specific Biological Activities and Pathways

Any promising in vitro activities would warrant further investigation in preclinical animal models. For example, if the compound shows anti-proliferative effects on cancer cells, its efficacy could be tested in rodent models of cancer. If it demonstrates anti-inflammatory properties, its potential could be explored in models of inflammatory diseases such as arthritis or inflammatory bowel disease. These preclinical studies would be essential for evaluating its therapeutic potential and would be a prerequisite for any future clinical development. The specific pathways and biological activities to be investigated would be entirely dependent on the initial screening results.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (E,Z)-2-Amino-3,14-octadecadien-1-ol, and how can purity be optimized?

  • Methodology :

  • Condensation reactions : Utilize amino-alcohol precursors with controlled stereochemistry to achieve the (E,Z) configuration. For example, Schiff base formation followed by reduction (e.g., NaBH₄) to stabilize the amino-alcohol backbone .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) to isolate isomers. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Yield optimization : Reaction conditions (e.g., temperature: 25–40°C, pH 7–9) significantly impact stereochemical outcomes.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm double-bond geometry (E,Z) via coupling constants (e.g., J = 10–12 Hz for trans protons) and chemical shifts .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular mass (e.g., m/z calc. for C₁₈H₃₅NO: 281.27) and fragmentation patterns .
  • IR spectroscopy : Detect functional groups (e.g., O–H stretch ~3300 cm⁻¹, N–H bend ~1600 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Waste disposal : Neutralize acidic/basic by-products before disposal. Collect organic waste in halogen-resistant containers .
  • Emergency measures : For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can thermal stability and decomposition kinetics of this compound be analyzed?

  • Methodology :

  • DSC/TGA : Perform dynamic scans (heating rates: 5–20°C/min) to determine activation energy (Eₐ) via Friedman isoconversional method. For example, Eₐ ≈ 120–150 kJ/mol for similar amino-alcohols .
  • Kinetic modeling : Use AKTS software to predict thermal hazards (e.g., TMRad [time to maximum rate] = 254.3°C, SADT [self-accelerating decomposition temperature] = 221°C) .
  • Table 1 : Thermal parameters derived from DSC
ParameterValue
Initial decomposition180°C
Eₐ (Friedman)135 kJ/mol
TMRad254.3°C

Q. What strategies resolve contradictions in experimental data, such as inconsistent bioactivity results across studies?

  • Methodology :

  • Statistical validation : Apply ANOVA or Tukey’s HSD test to assess significance of bioactivity variations (e.g., IC₅₀ values in cytotoxicity assays) .
  • Control experiments : Verify stereochemical integrity via chiral HPLC to rule out isomerization during bioassays .
  • Meta-analysis : Cross-reference data with published crystallographic databases (e.g., IUCrData) to validate structural assumptions .

Q. How can isomer-specific biological interactions be systematically studied?

  • Methodology :

  • Molecular docking : Compare (E,Z) and (Z,Z) isomers against target proteins (e.g., lipid-binding receptors) using AutoDock Vina. Measure binding affinity (ΔG) differences .
  • In vitro assays : Use enantiomerically pure samples in cell-based models (e.g., macrophage viability assays) to isolate stereochemical effects .

Q. What advanced analytical methods detect and quantify synthesis by-products?

  • Methodology :

  • GC-MS : Profile volatile impurities (e.g., aldehydes or ketones) with DB-5MS columns (30 m × 0.25 mm ID) and electron ionization .
  • LC-QTOF : Identify non-volatile by-products (e.g., dimerized species) with mass accuracy <5 ppm .

Methodological Best Practices

  • Data presentation : Follow IUPAC guidelines for structural drawings and SI units. Use OriginLab or GraphPad for error-bar plots .
  • Ethical compliance : Disclose all synthetic routes and analytical conditions to ensure reproducibility .
  • Critical evaluation : Cross-validate findings against crystallographic (e.g., CCDC entries) and thermodynamic databases (NIST WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.